

Comparative Guide: 2,3-Dihydro-5-benzofuranethanol-d4 Standard for Analytical Applications

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Compound of Interest

Compound Name: 2,3-Dihydro-5-benzofuranethanol-d4

Cat. No.: B564644

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the **2,3-Dihydro-5-benzofuranethanol-d4** isotopic standard with its non-deuterated counterpart. It is designed to assist in the selection and application of the appropriate analytical standard for quantitative studies, particularly in the context of drug metabolism and pharmacokinetic (DMPK) research. This document outlines typical product specifications, comparative analytical performance, and detailed experimental protocols.

Product Comparison

The primary advantage of using a deuterated internal standard like **2,3-Dihydro-5-benzofuranethanol-d4** is its ability to co-elute with the analyte of interest during chromatographic separation while being distinguishable by mass spectrometry. This co-elution ensures that any variations during sample preparation and analysis, such as extraction efficiency and matrix effects, affect both the analyte and the internal standard equally, leading to more accurate and precise quantification.

Certificate of Analysis: A Comparative Overview

The following tables represent typical data found on a Certificate of Analysis (CoA) for both the deuterated and non-deuterated standards.

Table 1: Certificate of Analysis - **2,3-Dihydro-5-benzofuranethanol-d4**

Parameter	Specification	Result	Method
Identity			
1H NMR	Conforms to structure	Conforms	1H NMR
Mass Spectrum	Conforms to structure	Conforms	ESI-MS
Purity			
Chemical Purity	≥ 98.0%	99.5%	HPLC-UV
Isotopic Purity	≥ 98% Deuterium	99.2%	1H NMR / MS
Physical Properties			
Appearance	White to off-white solid	White solid	Visual
Molecular Formula	C10H8D4O2	C10H8D4O2	-
Molecular Weight	168.23	168.23	-

Table 2: Certificate of Analysis - 2,3-Dihydro-5-benzofuranethanol (Non-Deuterated)

Parameter	Specification	Result	Method
Identity			
1H NMR	Conforms to structure	Conforms	1H NMR
Mass Spectrum	Conforms to structure	Conforms	ESI-MS
Purity			
Chemical Purity	≥ 98.0%	99.8%	HPLC-UV
Physical Properties			
Appearance	White to off-white solid	White solid	Visual
Molecular Formula	C10H12O2	C10H12O2	-
Molecular Weight	164.20	164.20	-

Experimental Protocols

For accurate quantification, a validated analytical method is crucial. The following is a detailed methodology for the analysis of 2,3-Dihydro-5-benzofuranethanol using **2,3-Dihydro-5-benzofuranethanol-d4** as an internal standard by LC-MS/MS.

Sample Preparation

- Standard Stock Solutions: Prepare 1 mg/mL stock solutions of both 2,3-Dihydro-5-benzofuranethanol and **2,3-Dihydro-5-benzofuranethanol-d4** in methanol.
- Working Standard Solutions: Serially dilute the 2,3-Dihydro-5-benzofuranethanol stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
- Internal Standard Spiking Solution: Prepare a 100 ng/mL working solution of **2,3-Dihydro-5-benzofuranethanol-d4** in a 50:50 mixture of methanol and water.
- Sample Preparation:

- To 100 μ L of the sample (e.g., plasma, urine, or tissue homogenate), add 10 μ L of the internal standard spiking solution.
- Add 300 μ L of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

LC-MS/MS Method

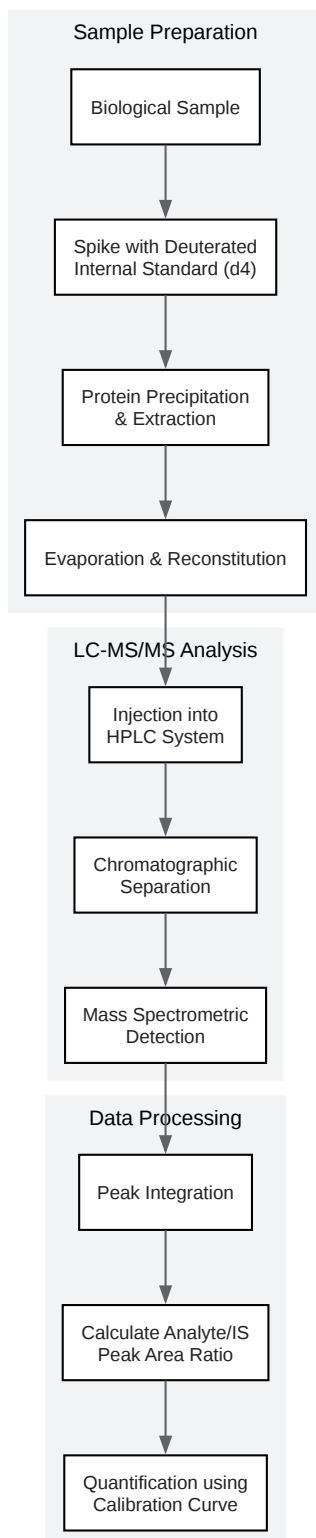
- HPLC System: A standard high-performance liquid chromatography system.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
 - 0-1 min: 5% B
 - 1-5 min: 5% to 95% B
 - 5-6 min: 95% B
 - 6-6.1 min: 95% to 5% B
 - 6.1-8 min: 5% B
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μ L.

- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive.
- MRM Transitions:
 - 2,3-Dihydro-5-benzofuranethanol: Precursor ion (m/z) 165.1 → Product ion (m/z) 135.1
 - **2,3-Dihydro-5-benzofuranethanol-d4**: Precursor ion (m/z) 169.1 → Product ion (m/z) 139.1

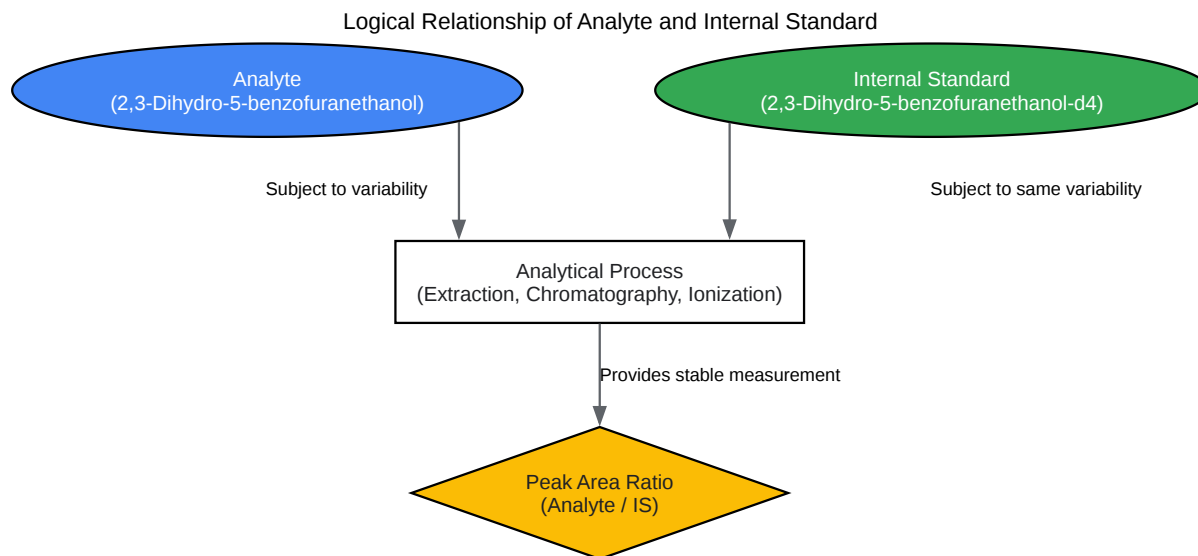
Visualizations

The following diagrams illustrate the analytical workflow and the logical relationship in using a deuterated internal standard.

Analytical Workflow for Quantification

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Caption: Workflow for the quantification of 2,3-Dihydro-5-benzofuranethanol.



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Caption: Principle of using a deuterated internal standard for accurate quantification.

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